Diethyl Chloromaleate
Overview
Description
Diethyl Chloromaleate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.62 g/mol . It is a colorless to pale yellow liquid with a volatile nature and a pungent odor. This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . This compound is commonly used in organic synthesis as a diesterification reagent and as an intermediate in the preparation of other organic compounds .
Mechanism of Action
Target of Action
Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of this compound are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.
Mode of Action
This compound interacts with its targets through a process known as diesterification . In this reaction, this compound reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .
Biochemical Pathways
It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Result of Action
The primary result of this compound’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .
Action Environment
This compound is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of this compound. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .
Preparation Methods
Diethyl Chloromaleate can be synthesized through the reaction of maleic anhydride with hydrogen chloride gas. The process involves dissolving maleic anhydride in an organic solvent and then slowly introducing hydrogen chloride gas under controlled conditions . The reaction proceeds as follows:
C4H2O3+HCl→C4H3ClO3
The resulting product is then esterified with ethanol to form this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Diethyl Chloromaleate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted derivatives.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form maleic acid and ethanol.
Reduction: It can be reduced to form diethyl maleate under specific conditions.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl Chloromaleate has several applications in scientific research:
Organic Synthesis: It is used as a diesterification reagent in the synthesis of various organic compounds.
Biological Studies: It serves as an intermediate in the synthesis of biologically active molecules.
Medicinal Chemistry: Researchers use it to develop potential pharmaceutical agents.
Industrial Applications: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Diethyl Chloromaleate can be compared with other similar compounds, such as:
Diethyl Maleate: Similar in structure but lacks the chlorine atom.
Diethyl Fumarate: An isomer of Diethyl Maleate with different reactivity.
Diethyl Chloromalonate: Contains a similar ester functional group but with different reactivity due to the presence of a chlorinated malonate moiety.
This compound is unique due to its specific reactivity patterns and its applications in various fields of research and industry .
Properties
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-10-8 | |
Record name | NSC15759 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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